(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
Overview
Description
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (also known as 6-chloro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide) is a small molecule compound that has recently been studied for its potential therapeutic applications. It is a member of the thieno[3,2-e][1,2]thiazine family of compounds, which are known for their unique structural features and biological activities. 6-chloro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide has a variety of potential applications, including as an anti-inflammatory agent, an anti-cancer agent, and an anti-bacterial agent.
Scientific Research Applications
Facile Synthesis and Biological Activity
A novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized, showcasing the chemical versatility of thieno[3,2-e][1,2]thiazine derivatives. This synthesis involved ultrasonic mediated N-alkylation, ring expansion, and hydrazinolysis, followed by reaction with various benzaldehydes. Preliminary evaluation of these compounds revealed their antibacterial and DPPH radical scavenging activities, indicating their potential in developing new therapeutic agents (Zia-ur-Rehman et al., 2009).
Activation of Potassium Channels
6-Chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide derivatives have been identified as potent activators of ATP-sensitive potassium (K(ATP)) channels in pancreatic beta-cells. This activity was characterized by effects on membrane potential and insulin release in vitro, and by their competitive inhibition of [(3)H]glibenclamide binding, indicating a significant potential for these compounds in modulating insulin release and treating conditions like diabetes (Nielsen et al., 2002).
Catalyst in Organic Synthesis
The compound N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been applied as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives via a one-pot multi-component reaction in water. This method is notable for its compliance with green chemistry protocols, demonstrating the compound's utility in facilitating environmentally friendly chemical synthesis (Khazaei et al., 2015).
Regioselective Synthesis and Application Towards Triazole Linker
An efficient regioselective synthesis of 4-iodo-2,3-disubstituted-2H-thieno[3,2-e][1,2]thiazine-1,1-dioxide derivatives via an iodocyclization approach was developed. This method facilitated the synthesis of thiophene-fused sultam derivatives, demonstrating the strategic utility of these compounds in constructing complex molecular architectures suitable for further functionalization and potential pharmaceutical application (Barange et al., 2014).
Mechanism of Action
Target of Action
Thiazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer properties .
Mode of Action
Thiazine derivatives are known to interact with various biological targets, leading to their diverse pharmacological effects . For instance, some thiazine derivatives have been found to inhibit the prostaglandin-endoperoxide synthase enzyme , which plays a key role in the inflammatory response.
Biochemical Pathways
These could potentially include pathways related to inflammation, cell proliferation, and apoptosis .
Result of Action
Given the wide range of biological activities associated with thiazine derivatives, it is likely that the compound exerts multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
(4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJGKGNJDCLNPM-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471786 | |
Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160982-16-1, 138890-89-8 | |
Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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